molecular formula C20H15N3O4S B3872026 3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No.: B3872026
M. Wt: 393.4 g/mol
InChI Key: GEJOKCLBVINEEJ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule with multiple functional groups. It contains a phenyl ring with two methoxy groups (3,4-dimethoxyphenyl), a thiazole ring (1,3-thiazol-2-yl), and a nitrophenyl group (3-nitrophenyl). The presence of these functional groups suggests that the compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 3,4-dimethoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the 1,3-thiazol-2-yl group could be synthesized via a Hantzsch thiazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy groups and the electron-withdrawing nitro group would create interesting electronic effects within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amino group, or the thiazole ring could be opened under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the nitro group would likely make it somewhat soluble in polar solvents .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, improving the synthesis of this compound could be another area of focus .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-18-7-6-13(9-19(18)27-2)8-15(11-21)20-22-17(12-28-20)14-4-3-5-16(10-14)23(24)25/h3-10,12H,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJOKCLBVINEEJ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
Reactant of Route 3
3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
Reactant of Route 6
3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.